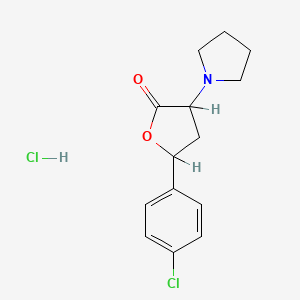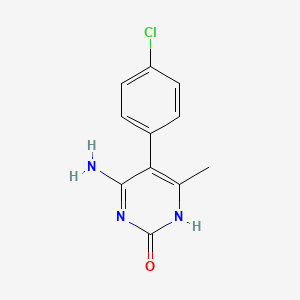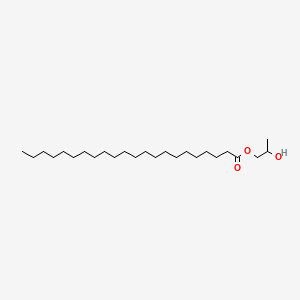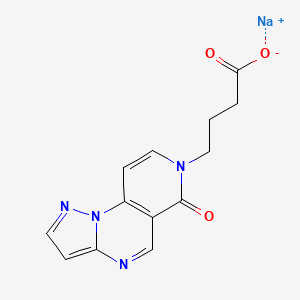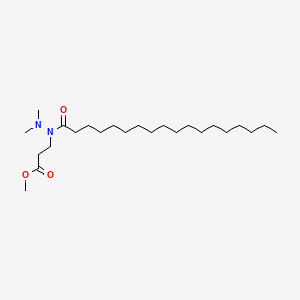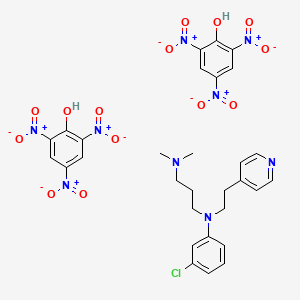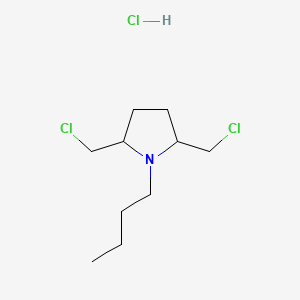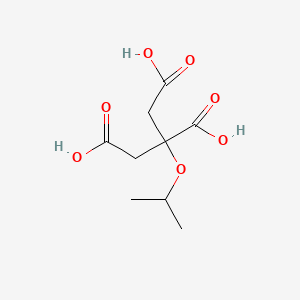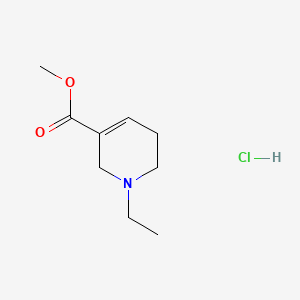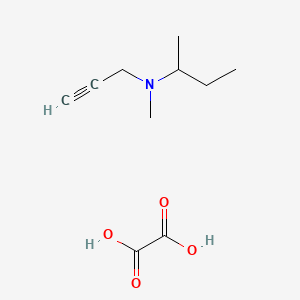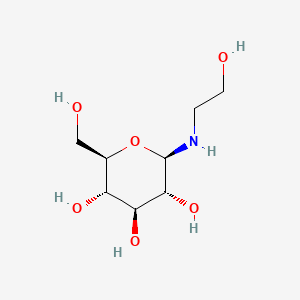
beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is a compound that belongs to the class of glycosylamines Glycosylamines are derivatives of sugars where the anomeric hydroxyl group is replaced by an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- typically involves the reaction of glucose with ethanolamine. The process can be carried out under mild conditions, often requiring a catalyst to facilitate the reaction. One common method involves heating a mixture of glucose and ethanolamine in ethanol until the glucose dissolves .
Industrial Production Methods
For industrial production, the process can be scaled up using a pipeline production method. This involves continuous feeding of reactants and removal of products, which allows for high conversion rates and efficient energy use .
化学反应分析
Types of Reactions
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to convert the compound into its corresponding alcohol.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols .
科学研究应用
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism by which beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose. This helps in maintaining blood glucose levels .
相似化合物的比较
Similar Compounds
- N-(beta-D-glucopyranosyl)-N’-cyclopropyl oxalamide
- N-(beta-D-glucopyranosyl)-N’-benzoylcarbamoyl
Uniqueness
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl and amine groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
124378-00-3 |
|---|---|
分子式 |
C8H17NO6 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-(2-hydroxyethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c10-2-1-9-8-7(14)6(13)5(12)4(3-11)15-8/h4-14H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChI 键 |
QWIWMRDGATVZMF-JAJWTYFOSA-N |
手性 SMILES |
C(CO)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
C(CO)NC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


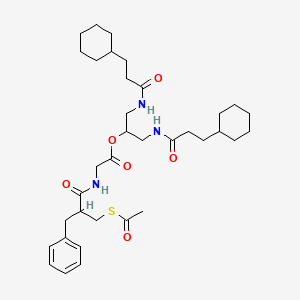
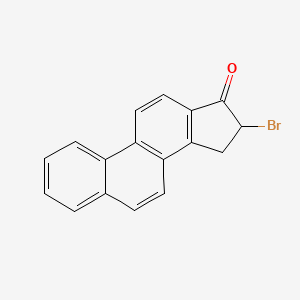
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
